Benzimidazole, 5,6-dichloro-1-(3-O-methyl-beta-D-ribofuranosyl)-
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Overview
Description
Benzimidazole, 5,6-dichloro-1-(3-O-methyl-beta-D-ribofuranosyl)-: is a chemical compound known for its significant role in inhibiting transcription elongation by RNA Polymerase II . This compound is particularly sensitive to the DRB sensitivity-inducing factor (DSIF), negative elongation factor (NELF), and positive transcription elongation factor b (P-TEFb) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzimidazole, 5,6-dichloro-1-(3-O-methyl-beta-D-ribofuranosyl)- involves the reaction of 5,6-dichlorobenzimidazole with a ribofuranosyl donor under specific conditions . The compound can be crystallized from hot alcohol, indicating its stability to heating up to 80°C . It is soluble in DMSO, methanol, and pyridine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzimidazole, 5,6-dichloro-1-(3-O-methyl-beta-D-ribofuranosyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated derivatives.
Scientific Research Applications
Benzimidazole, 5,6-dichloro-1-(3-O-methyl-beta-D-ribofuranosyl)- has a wide range of scientific research applications :
Mechanism of Action
The mechanism of action of Benzimidazole, 5,6-dichloro-1-(3-O-methyl-beta-D-ribofuranosyl)- involves the inhibition of transcription elongation by RNA Polymerase II . This inhibition is mediated through the phosphorylation of the C-terminal domain of RNA Polymerase II, making it inactive . The compound also interferes with DNA topoisomerase II and regulates the response to cytokines . Additionally, it inhibits cyclin-dependent kinases (CDK) 7 and 9, promoting apoptosis in leukemia cells .
Comparison with Similar Compounds
5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB): A nucleoside analog that halts mRNA synthesis by phosphorylation of RNA Polymerase II.
5,6-Dichlorobenzimidazole riboside: Another nucleoside analog with similar inhibitory effects on RNA Polymerase II.
Uniqueness: Benzimidazole, 5,6-dichloro-1-(3-O-methyl-beta-D-ribofuranosyl)- is unique due to its specific inhibition of transcription elongation and its potential therapeutic applications in cancer treatment . Its ability to induce apoptosis in cancer cells by targeting Mcl-1 expression sets it apart from other similar compounds .
Properties
CAS No. |
82280-35-1 |
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Molecular Formula |
C13H14Cl2N2O4 |
Molecular Weight |
333.16 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(5,6-dichlorobenzimidazol-1-yl)-5-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-20-12-10(4-18)21-13(11(12)19)17-5-16-8-2-6(14)7(15)3-9(8)17/h2-3,5,10-13,18-19H,4H2,1H3/t10-,11-,12-,13-/m1/s1 |
InChI Key |
QFDIJNVRAKPQQH-FDYHWXHSSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=CC(=C(C=C32)Cl)Cl)CO |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3=CC(=C(C=C32)Cl)Cl)CO |
Origin of Product |
United States |
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